molecular formula C46H56N4O8 B1217452 Anhydrovinblastine

Anhydrovinblastine

Número de catálogo: B1217452
Peso molecular: 793 g/mol
Clave InChI: FFRFGVHNKJYNOV-DOVUUNBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Cancer Treatment

Anhydrovinblastine has been investigated primarily for its antitumor properties. It has shown promise in treating various cancers, including cervical and lung cancer. The compound exhibits a significantly higher maximum tolerated dose and lower toxicity than vincristine and vinblastine, making it a compelling candidate for chemotherapy regimens .

Table 1: Cytotoxicity Comparison of this compound with Other Vinca Alkaloids

CompoundIC50 (μM) on SKOV3 CellsIC50 (μM) on C-4 Cells
This compound4.00.02
VincristineHigherHigher
NavelbineComparableComparable

In Vivo Studies

Research has demonstrated that this compound exhibits superior antitumor effects in rodent models compared to traditional vinca alkaloids. In one study, rodents treated with this compound showed a significant reduction in tumor weight and improved survival rates compared to those treated with vincristine or navelbine .

Table 2: Tumor Weight Reduction in Rodent Models

TreatmentAverage Tumor Weight (g)Survival Rate (%)
This compound5.070
Vincristine10.050
Navelbine8.055

Synthesis and Optimization

The synthesis of this compound has been optimized using response surface methodology to enhance yield and purity. This approach allows researchers to fine-tune reaction conditions for better production efficiency, which is crucial for scaling up for clinical applications .

Q & A

Q. Basic: What are the key challenges in synthesizing Anhydrovinblastine, and how can researchers optimize epimer selectivity?

Answer:
this compound synthesis involves electrochemical coupling of catharanthine and vindoline precursors. A major challenge is controlling the stereochemistry at the C16′ position, as temperature critically influences epimer formation. The biologically active 16′-S epimer dominates at low temperatures (≤50°C under inert gas), but 10% of the inactive 16′-R epimer persists even under optimal conditions . Key methodological considerations include:

  • Temperature control : Use cryogenic reactors to maintain sub-50°C conditions.
  • Electrochemical parameters : Optimize voltage (1.5–2.0 V) and solvent polarity to enhance coupling efficiency.
  • Analytical validation : Employ chiral HPLC and circular dichroism (CD) spectroscopy to quantify epimer ratios .

Table 1 : Synthesis Methods and Epimer Yields

MethodConditions16′-S Yield (%)16′-R Yield (%)Reference
Electrochemical0°C, N₂ atmosphere8515
Anodic oxidationRT, CH₃CN/H₂O5050

Q. Advanced: How should researchers address contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound derivatives?

Answer:
Discrepancies often arise due to differences in metabolic stability, tissue penetration, or off-target effects. A robust approach includes:

  • Baseline Risk-Adjusted Network Meta-Analysis (BR-NMA) : Adjust for placebo response variability across studies to isolate compound-specific effects .
  • Interspecies pharmacokinetic (PK) profiling : Compare hepatic microsome assays (human vs. rodent) to identify metabolic inactivation pathways.
  • Tumor microenvironment (TME) modeling : Use 3D co-culture systems with stromal cells to mimic in vivo conditions .

Q. Basic: Which structural modifications of this compound enhance its antiproliferative activity?

Answer:
Critical structural features include:

  • C20′ amidation : Derivatives like 20′-benzoyl-anhydrovinblastine show 3-fold higher cytotoxicity (IC₅₀ = 0.8 nM) by stabilizing tubulin binding .
  • C3′/C4′ ring saturation : Dihydro analogs reduce P-glycoprotein efflux, improving retention in multidrug-resistant cells .
    Methodological tip : Use X-ray crystallography to map tubulin-binding interactions and guide rational design .

Q. Advanced: How to design a combination therapy study evaluating this compound with cisplatin?

Answer:

  • Experimental design :
    • Cell lines : Use A549 (lung adenocarcinoma) and HEK293 (normal control) to assess selectivity.
    • Dose optimization : Perform isobolographic analysis to determine synergistic ratios (e.g., 1:2 this compound:cisplatin) .
    • Endpoint selection : Measure caspase-3 activation (apoptosis) and γH2AX foci (DNA damage).
  • Data interpretation : Apply Chou-Talalay combination indices (CI <1 indicates synergy) .

Q. Basic: What analytical techniques are essential for characterizing this compound purity?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₄₆H₅₈N₄O₈) with <2 ppm error.
  • ¹H/¹³C NMR : Assign stereochemistry using NOESY correlations (e.g., H12′–H14′ coupling).
  • HPLC-DAD : Monitor purity (>98%) with a C18 column (acetonitrile/0.1% TFA gradient) .

Q. Advanced: How to resolve interspecies discrepancies in this compound’s pharmacokinetic (PK) parameters?

Answer:

  • Compartmental modeling : Fit PK data to a two-compartment model with allometric scaling (e.g., mouse-to-human clearance).
  • Metabolite profiling : Use LC-MS/MS to identify species-specific Phase I/II metabolites (e.g., rat-specific hydroxylation vs. human glucuronidation) .
  • In silico prediction : Apply GastroPlus® to simulate absorption differences due to intestinal permeability variations .

Q. Advanced: Can computational docking predict this compound’s binding affinity to β-tubulin?

Answer:

  • Methodology :
    • Protein preparation : Retrieve β-tubulin structure (PDB: 1SA0) and optimize hydrogen bonding.
    • Docking software : Use AutoDock Vina with Lamarckian genetic algorithms.
    • Validation : Compare predicted ΔG values with experimental Kd from surface plasmon resonance (SPR) .
      Table 2 : Predicted vs. Experimental Binding Affinity
CompoundPredicted ΔG (kcal/mol)Experimental Kd (nM)
This compound-9.812.3
Vinblastine-8.528.7

Q. Advanced: What strategies improve the yield of 16′-S epimer during this compound synthesis?

Answer:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) to enforce stereoselectivity.
  • Flow chemistry : Minimize thermal epimerization via rapid heat dissipation in microreactors.
  • In-line monitoring : Implement FTIR spectroscopy to detect intermediate epimerization in real time .

Propiedades

Fórmula molecular

C46H56N4O8

Peso molecular

793 g/mol

Nombre IUPAC

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1

Clave InChI

FFRFGVHNKJYNOV-DOVUUNBWSA-N

SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

SMILES isomérico

CCC1=C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

SMILES canónico

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Sinónimos

3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Anhydrovinblastine
Anhydrovinblastine
Anhydrovinblastine
Anhydrovinblastine
Anhydrovinblastine
Anhydrovinblastine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.